N-(2,3-dimethylphenyl)-N-[(4-methylphenyl)sulfonyl]glycine
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Overview
Description
N-(2,3-dimethylphenyl)-N-[(4-methylphenyl)sulfonyl]glycine is an organic compound that belongs to the class of sulfonyl glycine derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly as intermediates in the synthesis of pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dimethylphenyl)-N-[(4-methylphenyl)sulfonyl]glycine typically involves the following steps:
Starting Materials: The synthesis begins with 2,3-dimethylaniline and 4-methylbenzenesulfonyl chloride.
Reaction: The 2,3-dimethylaniline is reacted with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine to form the sulfonamide intermediate.
Glycine Addition: The sulfonamide intermediate is then reacted with glycine in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final product.
Industrial Production Methods
Industrial production methods for such compounds often involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
N-(2,3-dimethylphenyl)-N-[(4-methylphenyl)sulfonyl]glycine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Sulfides.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
N-(2,3-dimethylphenyl)-N-[(4-methylphenyl)sulfonyl]glycine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(2,3-dimethylphenyl)-N-[(4-methylphenyl)sulfonyl]glycine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in the active site of enzymes, potentially inhibiting their activity. The exact pathways and targets would depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- N-(2,3-dimethylphenyl)-N-[(4-chlorophenyl)sulfonyl]glycine
- N-(2,3-dimethylphenyl)-N-[(4-methoxyphenyl)sulfonyl]glycine
- N-(2,3-dimethylphenyl)-N-[(4-nitrophenyl)sulfonyl]glycine
Comparison
Compared to its analogs, N-(2,3-dimethylphenyl)-N-[(4-methylphenyl)sulfonyl]glycine may exhibit unique properties due to the presence of the methyl group on the 4-position of the phenyl ring. This can influence its reactivity, biological activity, and overall stability.
Properties
IUPAC Name |
2-(2,3-dimethyl-N-(4-methylphenyl)sulfonylanilino)acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO4S/c1-12-7-9-15(10-8-12)23(21,22)18(11-17(19)20)16-6-4-5-13(2)14(16)3/h4-10H,11H2,1-3H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IATCKGJZAKEPMT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)O)C2=CC=CC(=C2C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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